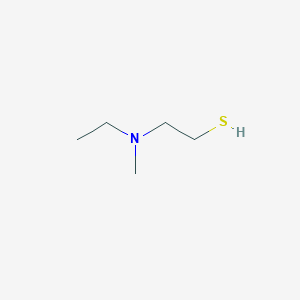

2-(Methylethylamino)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Methylethylamino)ethanethiol is a chemical compound that is commonly referred to as methionine sulfoximine (MSO). It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine. Due to its inhibitory properties, MSO has been extensively studied in scientific research for its potential applications in various fields.

Scientific Research Applications

Deprotection of Aromatic Methyl Ethers

2-(Diethylamino)ethanethiol, a related compound, has been utilized for the deprotection of aromatic methyl ethers. This method offers an odorless workup due to the easy extraction of the reagent and byproduct into the aqueous phase, making it advantageous over more common thiols like ethanethiol (Magano et al., 2006).

Zinc and Cadmium Complexes

Research has explored the use of aminoethanethiol ligands, including 2-[3-(triethoxysilyl)propylamino]ethanethiol, for zinc and cadmium complexes. These studies have shown potential for creating supported molecular traps for heavy metal uptake in aqueous solutions, such as capturing pollutants like Cd²⁺, Hg²⁺, and Pb²⁺ (Bresson et al., 2000).

Immunoarray Preparation

In the field of biochemistry, 2-(biotinamido)ethanethiol has been synthesized for use in immunoarrays. This compound forms a monolayer on gold surfaces and aids in the proper orientation and immobilization of antibodies, which is crucial for maintaining antibody activity on solid surfaces (Jung et al., 2006).

Desulfuration in Natural Gasoline

A study on the interaction between ethanethiol and Fe-containing ionic liquids demonstrated significant potential in extractive desulfurization processes. This research is particularly relevant for removing sulfur compounds from natural gasoline, indicating a practical application in the energy sector (Martínez-Magadán et al., 2012).

Conformational Studies

Research into the conformational behavior of 2-(N,N-Dimethylamino)ethanethiol in various pH conditions has provided insights into its stability and reactivity. This compound exhibits different conformations based on its protonation state, offering valuable information for chemical synthesis and molecular design (Ohno et al., 2003).

Photocatalytic Oxidation

2-(Butylamino)ethanethiol, a VX chemical warfare agent simulant, has been studied under photocatalytic oxidation conditions. This research has implications for environmental safety, particularly in the detoxification of harmful substances (Vorontsov et al., 2004).

Air Pollution Control

Ethanethiol's role in air pollution, specifically as a municipal waste landfill gas, has been investigated. A hybrid process combining absorption and electrochemical oxidation has shown promise in efficiently removing thiol compounds from landfill gases, highlighting its potential in environmental management (Gong et al., 2017).

Molecular Interaction Studies

The electrochemical interaction of ethanethiol with ionic liquids and modified electrodes has been studied, providing insights into molecular interactions and bond cleavage mechanisms. This research is essential for understanding the electrochemical behavior of sulfur-containing compounds (Ma et al., 2013).

Synthesis of Nucleotides

In the field of nucleic acid chemistry, ethanethiol has been utilized in the demethylation of dimethyl phosphonate esters, leading to the synthesis of modified nucleotides. This has implications for molecular biology and drug development (Li et al., 2023).

Molecular Electronics

The study of self-assembled monolayers (SAMs) of ethanethiol derivatives has provided insights into molecular electronics. Research in this area is crucial for the development of novel electronic materials and devices (Cyganik et al., 2005).

Preparation of Chemical Warfare Agent Standards

The synthesis of 2-(dialkylamino)ethanethiols is significant for creating standards in the analytical monitoring of chemical warfare agents and their precursors. This research is vital for national security and defense applications (Stýskala et al., 2007).

Thermal Decomposition Studies

Investigating the thermal decomposition of ethanethiol provides valuable data for understanding its behavior under high-temperature conditions. This research has applications in various industrial processes, including those involving high-temperature reactions (Vasiliou et al., 2017).

Safety and Hazards

Future Directions

2-(Methylethylamino)ethanethiol and related compounds have potential applications in various fields. For instance, 2-(Diethylamino)ethanethiol has been used for the deprotection of aromatic methyl ethers . Other potential applications include environmental safety, particularly in the detoxification of harmful substances.

properties

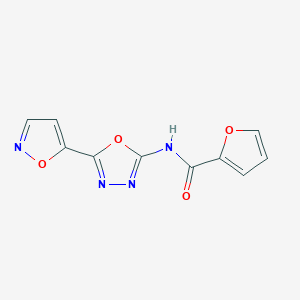

IUPAC Name |

2-[ethyl(methyl)amino]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c1-3-6(2)4-5-7/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHGEURGNDMPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylethylamino)ethanethiol | |

CAS RN |

63210-55-9 |

Source

|

| Record name | 2-[ethyl(methyl)amino]ethane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002958.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-[(dimethylamino)methylene]-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B3002960.png)

![4-iodo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B3002961.png)

![N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B3002974.png)

![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B3002976.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)